
3-Isopropyl-2,6-dimethylquinolin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of 3-Isopropyl-2,6-dimethylquinolin-4-amine can be achieved through several methods. One common approach involves the Friedländer synthesis, which typically uses aniline derivatives and ketones under acidic or basic conditions . Industrial production methods often involve optimizing reaction conditions to maximize yield and purity while minimizing environmental impact. Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and green reaction protocols are also employed to construct and functionalize quinoline derivatives .
Análisis De Reacciones Químicas
3-Isopropyl-2,6-dimethylquinolin-4-amine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced quinoline derivatives.
Substitution: Nucleophilic substitution reactions can occur at the quinoline ring, often using reagents like halogens or alkylating agents.
Aplicaciones Científicas De Investigación
3-Isopropyl-2,6-dimethylquinolin-4-amine has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex quinoline derivatives.
Biology: It is used in the study of biological pathways and interactions due to its structural similarity to naturally occurring compounds.
Medicine: This compound is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: It is utilized in the development of new materials and chemical processes
Mecanismo De Acción
The mechanism of action of 3-Isopropyl-2,6-dimethylquinolin-4-amine involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, affecting biological processes at the molecular level. The exact pathways and targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
3-Isopropyl-2,6-dimethylquinolin-4-amine can be compared with other quinoline derivatives such as:
2,6-Dimethylquinoline: Lacks the isopropyl group, leading to different chemical and biological properties.
4-Aminoquinoline: Known for its antimalarial properties, differing in its substitution pattern on the quinoline ring.
2-Methylquinoline: Has a simpler structure with fewer substituents, affecting its reactivity and applications.
This compound stands out due to its unique substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Propiedades
Fórmula molecular |
C14H18N2 |
|---|---|
Peso molecular |
214.31 g/mol |
Nombre IUPAC |
2,6-dimethyl-3-propan-2-ylquinolin-4-amine |
InChI |
InChI=1S/C14H18N2/c1-8(2)13-10(4)16-12-6-5-9(3)7-11(12)14(13)15/h5-8H,1-4H3,(H2,15,16) |
Clave InChI |
OYKZFNSKFHKIEL-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C(=C(N=C2C=C1)C)C(C)C)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


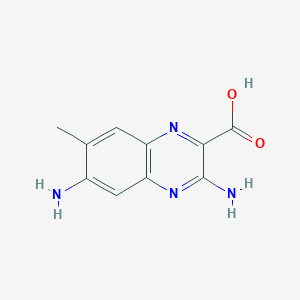
![6-Methyl-2H-[1,3]dioxolo[4,5-g]isoquinoline-5,7(6H,8H)-dione](/img/structure/B11889050.png)
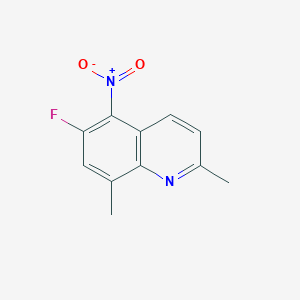
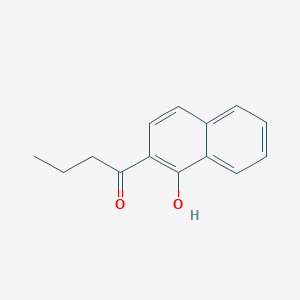

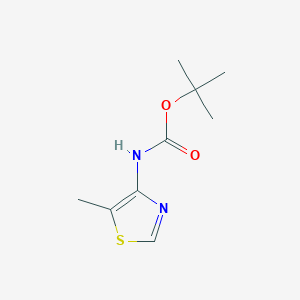

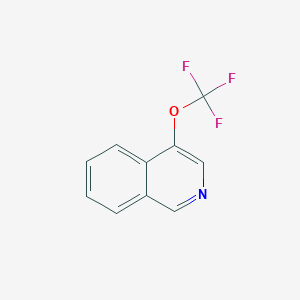
![1,6-Diazaspiro[3.5]nonane, 1-methyl-6-(3-pyridinyl)-](/img/structure/B11889102.png)

![6-Chloro-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11889112.png)
![1,3-Dimethylfuro[3,4-c]quinolin-4(5H)-one](/img/structure/B11889118.png)
![1,5-Dimethyl-2,3-dihydro-1H-pyrrolo[3,2-c]quinolin-4(5H)-one](/img/structure/B11889138.png)

